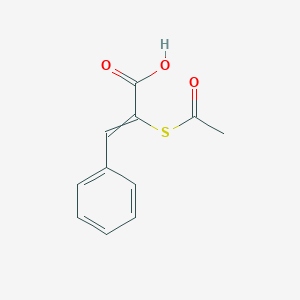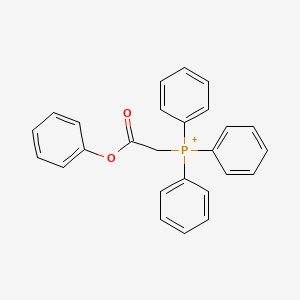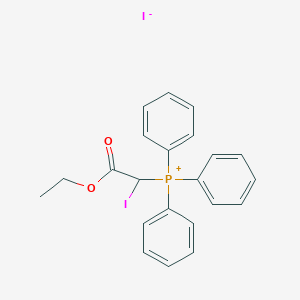
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide is a chemical compound with the molecular formula C22H21I2O2P. It is a phosphonium salt that contains an iodoethyl group, making it a unique and interesting compound for various chemical applications .
Méthodes De Préparation
The synthesis of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide typically involves the reaction of triphenylphosphine with an appropriate iodoethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphonium salts in biological systems.
Mécanisme D'action
The mechanism of action of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific application and the reaction conditions .
Comparaison Avec Des Composés Similaires
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide can be compared with other phosphonium salts, such as:
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with different reactivity.
(2-Bromoethyl)triphenylphosphonium bromide: A similar compound with a bromo group instead of an iodo group.
The uniqueness of this compound lies in its iodoethyl group, which imparts distinct reactivity and properties compared to other phosphonium salts .
Propriétés
Numéro CAS |
111598-99-3 |
|---|---|
Formule moléculaire |
C22H21I2O2P |
Poids moléculaire |
602.2 g/mol |
Nom IUPAC |
(2-ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HXXIMTNIDNULLT-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
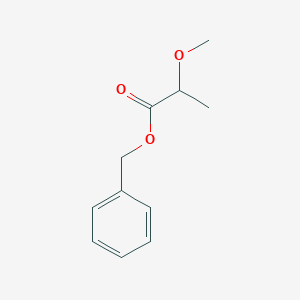
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
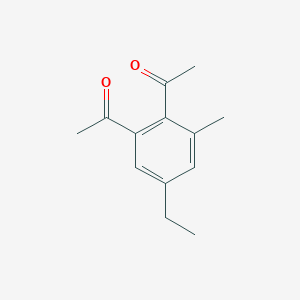
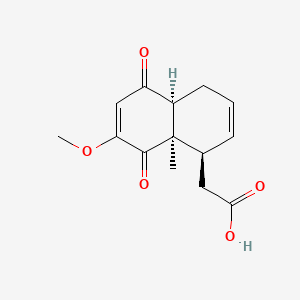

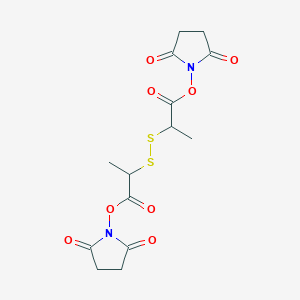
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
